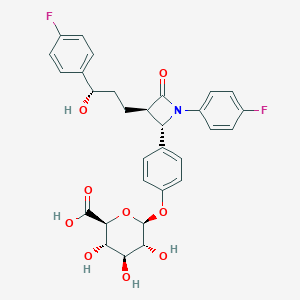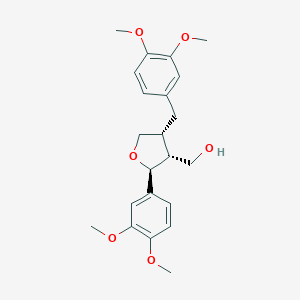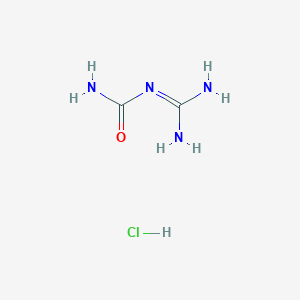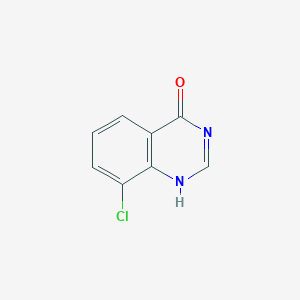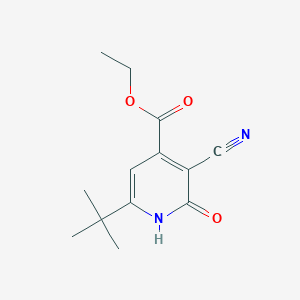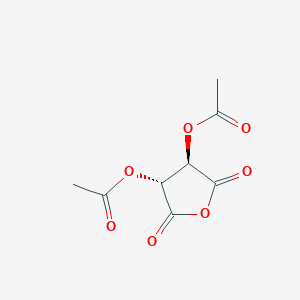
辅酶Q9
科学研究应用
辅酶Q9在科学研究中具有广泛的应用:
化学: 用作分析程序中的参考化合物,以监测各种生理和病理条件下的泛醌水平.
生物学: 研究其在细胞呼吸中的作用及其对细胞寿命的影响。
作用机制
辅酶Q9在线粒体电子传递链中充当电子载体。它将电子从NADH和琥珀酸脱氢酶转移到细胞色素系统,促进ATP的生成。 此外,this compound充当抗氧化剂,防止脂质过氧化并保护细胞免受氧化损伤 .
生化分析
Biochemical Properties
Coenzyme Q9 serves as an electron carrier in aerobic respiration . Its principal function is to act as an electron carrier between the NADH and succinate dehydrogenases and the cytochrome system . It interacts with several enzymes that catalyze consecutive reactions in the CoQ pathways of Saccharomyces cerevisiae and Escherichia coli .
Cellular Effects
Coenzyme Q9 plays a vital role in various cellular processes. It functions as an intracellular antioxidant, presumably by preventing both the initiation and propagation of lipid peroxidation . It also has a role in the generation of superoxide anions during mitochondrial respiration .
Molecular Mechanism
Coenzyme Q9 exerts its effects at the molecular level through its redox-active benzoquinone ring and a long polyisoprenyl tail that serves as a membrane anchor . It participates in the biosynthesis of coenzyme Q10, and mutations in the enzymes involved in this pathway can result in primary coenzyme Q10 deficiency .
Temporal Effects in Laboratory Settings
The effects of Coenzyme Q9 can change over time in laboratory settings. For instance, it has been shown to attenuate diabetes-induced decreases in antioxidant defense mechanisms
Metabolic Pathways
Coenzyme Q9 is involved in several metabolic pathways. It is synthesized through a complex process that involves multiple modifications of the precursor ring 4-hydroxybenzoic acid . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
Coenzyme Q9 is differentially distributed in organs and tissues, which can be explained by local synthesis and transport from one biosynthetic organ and from the diet . It is a lipid-soluble component of cell membranes .
Subcellular Localization
Coenzyme Q9 is primarily located in the mitochondria, where it plays a crucial role in electron transport for aerobic cellular respiration . It may also be found in the cytosol .
准备方法
合成路线和反应条件: 辅酶Q9的合成涉及多个步骤,从苯醌环的制备和异戊二烯侧链的连接开始。该过程通常包括:
苯醌环的形成: 这可以通过对氢醌衍生物的氧化来实现。
异戊二烯侧链的连接: 异戊二烯链通过甲羟戊酸途径合成,然后通过一系列缩合反应连接到苯醌环上。
工业生产方法: this compound的工业生产通常涉及使用基因工程微生物的微生物发酵。 这些微生物被设计为过量生产异戊二烯前体,然后将其化学修饰以形成this compound .
反应类型:
常用试剂和条件:
氧化剂: 常见的氧化剂包括分子氧和过氧化氢。
还原剂: 硼氢化钠和抗坏血酸等还原剂通常用于将泛醌转化为泛醇。
主要产品:
相似化合物的比较
辅酶Q9是泛醌家族的一部分,其中包括辅酶Q1、Q2、Q4、Q6、Q7、Q8和Q10。这些化合物之间的主要区别在于其侧链中的异戊二烯单元数量:
辅酶Q10: 在人类和其他哺乳动物中最常见的形式,包含十个异戊二烯单元。
辅酶Q6、Q7、Q8: 存在于酵母和细菌中,具有不同数量的异戊二烯单元
This compound的独特性: this compound在其在啮齿动物中的普遍存在及其在线粒体电子传递链中的特定作用方面是独一无二的。 它的氧化还原特性和抗氧化能力使其成为研究和工业应用中的一种有价值的化合物 .
属性
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGXJSBPSRROMU-WJNLUYJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317880 | |
| Record name | Ubiquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coenzyme Q9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
303-97-9 | |
| Record name | Ubiquinone 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme Q9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ubiquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGW7TYF2DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coenzyme Q9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


